N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide
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Description
N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23F2N3O4 and its molecular weight is 491.495. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Properties
Research has explored the structural aspects of amide-containing isoquinoline derivatives, revealing their ability to form salts and inclusion compounds with various properties. For example, structural studies have indicated that certain compounds can form gels or crystalline solids upon treatment with mineral acids, highlighting the potential of these compounds in materials science and engineering for the development of new materials with unique properties, such as enhanced fluorescence emission in host-guest complexes (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Activity
Another research avenue involves the synthesis of novel compounds for various applications, including antimalarial activity. A study on the synthesis and quantitative structure-activity relationships of tebuquine and related compounds has demonstrated the potential of certain derivatives in providing effective antimalarial properties, suggesting the importance of structural modifications for enhancing biological activity (L. M. Werbel et al., 1986).
Applications in Sensing and Material Science
Compounds with specific structural features, such as those containing quinoline or isoquinoline moieties, have been investigated for their potential in creating sensitive materials for detecting metal ions. A study on the synthesis and fluorescent properties of lanthanide complexes with aryl amide ligands showcases the application of these compounds in developing materials with specific optical properties, which could be useful in sensing, imaging, and electronic devices (Wei-Na Wu et al., 2008).
Molecular Docking and Theoretical Studies
Research has also delved into the theoretical aspects and computational studies to understand the interaction mechanisms and efficiency of quinoline derivatives as inhibitors for various biological targets. Such studies contribute to the foundational knowledge necessary for designing more effective therapeutic agents and understanding their mode of action at the molecular level (Asmaa M. Fahim, Eman H. I. Ismael, 2021).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O4/c1-16-2-5-20(6-3-16)30-14-18-10-17-11-24-25(36-9-8-35-24)13-23(17)32(27(18)34)15-26(33)31-22-12-19(28)4-7-21(22)29/h2-7,10-13,30H,8-9,14-15H2,1H3,(H,31,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPQQEWEGJSOOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=CC(=C5)F)F)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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